4-Acetyl-N-(4-methoxybenzylidene)aniline
Overview
Description
4-Acetyl-N-(4-methoxybenzylidene)aniline is an organic compound with the molecular formula CH3OC6H4CH=NC6H4COCH3. It is also known by its synonyms, such as 1-(4-(((4-Methoxyphenyl)methylene)amino)phenyl)ethanone and 4′-((4-Methoxybenzylidene)amino)acetophenone . This compound is a Schiff base, which is a class of compounds typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Acetyl-N-(4-methoxybenzylidene)aniline can be synthesized through the condensation reaction between 4-methoxybenzaldehyde and 4-acetylaniline. The reaction typically involves mixing equimolar amounts of the aldehyde and the amine in an appropriate solvent, such as ethanol, and heating the mixture under reflux conditions. The reaction is catalyzed by an acid, such as acetic acid, to facilitate the formation of the Schiff base .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-N-(4-methoxybenzylidene)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde or ketone.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction may regenerate the starting materials (amine and aldehyde/ketone).
Scientific Research Applications
4-Acetyl-N-(4-methoxybenzylidene)aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Acetyl-N-(4-methoxybenzylidene)aniline involves its interaction with molecular targets, such as enzymes and receptors. The Schiff base moiety can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxybenzylidene)aniline: Similar structure but lacks the acetyl group.
4-Acetyl-N-methylaniline: Similar structure but lacks the methoxybenzylidene group.
4′-((4-Methoxybenzylidene)amino)acetophenone: Another synonym for the compound.
Uniqueness
4-Acetyl-N-(4-methoxybenzylidene)aniline is unique due to the presence of both the acetyl and methoxybenzylidene groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-[(4-methoxyphenyl)methylideneamino]phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-12(18)14-5-7-15(8-6-14)17-11-13-3-9-16(19-2)10-4-13/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBVIRZMEMSQEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554803 | |
Record name | 1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23596-02-3 | |
Record name | 1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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